molecular formula H14Na2O11P2+2 B578223 Sodium hydrogen phosphite 2.5 water CAS No. 13472-37-2

Sodium hydrogen phosphite 2.5 water

Cat. No.: B578223
CAS No.: 13472-37-2
M. Wt: 298.028
InChI Key: XFVCTTDSVVXZOC-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Classification in Phosphorus Chemistry

The nomenclature of sodium hydrogen phosphite 2.5 water reflects the complex evolution of phosphorus chemistry terminology and the ongoing efforts to standardize chemical naming conventions. According to the International Union of Pure and Applied Chemistry recommendations, the compound is formally named sodium phosphenic acid trihydrate, with the Chemical Abstracts Service registry number 13472-37-2. This systematic naming convention distinguishes it from the broader category of phosphite compounds while acknowledging its specific hydration state. The compound exists within the classification system as a phosphonate according to International Union of Pure and Applied Chemistry guidelines, though traditional nomenclature continues to employ the phosphite designation.

The molecular structure features a sodium cation associated with the phosphite anion HPO₃²⁻, accompanied by 2.5 molecules of water of crystallization. The International Union of Pure and Applied Chemistry recommended name for phosphorous acid is phosphonic acid, which correspondingly makes the HPO₃²⁻ ion a phosphonate rather than phosphite. However, in practical usage, particularly in industrial and research contexts, the phosphite terminology remains prevalent and widely accepted.

The compound's classification within phosphorus chemistry places it among the reducing phosphorus compounds, specifically those containing phosphorus in the +3 oxidation state. This distinguishes it from phosphate compounds where phosphorus exists in the +5 oxidation state. The presence of the hydrogen atom directly bonded to phosphorus rather than through oxygen creates unique chemical properties that differentiate phosphite compounds from their phosphate counterparts.

Table 1: Chemical Identifiers for this compound

Property Value Source
International Union of Pure and Applied Chemistry Name sodium phosphenic acid trihydrate
Molecular Formula H₇NaO₆P⁺
Molecular Weight 157.02 g/mol
Chemical Abstracts Service Number 13472-37-2
International Chemical Identifier InChI=1S/Na.HO3P.3H2O/c;1-4(2)3;;;/h;(H,1,2,3);3*1H2/q+1;;;;
International Chemical Identifier Key CYASDOKUEOXILF-UHFFFAOYSA-N

Historical Context in Inorganic Chemistry Research

The historical development of phosphite chemistry traces back to the early investigations of phosphorus compounds following the discovery of phosphorus by Brandt around 1674. The systematic study of phosphorus oxy-acids began to take shape during the classical period of chemistry, particularly through the work of early chemists who recognized the existence of multiple oxidation states of phosphorus compounds. Pelletier was among the first to clearly distinguish between different classes of phosphorus oxy-acids, particularly recognizing phosphorous acid as distinct from phosphoric acid.

The foundational work of Dulong in 1816 proved crucial in establishing the nomenclature and understanding of phosphite compounds. Dulong systematically analyzed numerous salts of various phosphorus oxy-acids and was able to clearly distinguish between phosphate, phosphite, hypophosphite, and hypophosphate compounds. His analytical work provided the foundation for understanding the relationship between these different oxy-acids and their salts, including the condensed phosphates that would later be identified as important intermediates in phosphorus chemistry.

Rose contributed significantly to the understanding of phosphite chemistry through his studies of pyrolysis products of hypophosphites and phosphites. His work demonstrated that normal phosphites generally produced hydrogen upon pyrolysis, while acid phosphites yielded phosphine, along with various colored residues. These observations helped establish the fundamental chemical behavior patterns that characterize phosphite compounds and distinguish them from other phosphorus-containing species.

The work of Amat near the end of the nineteenth century advanced the understanding of pyrophosphites and their formation through systematic investigation of hydrogen phosphites. Amat prepared a series of hydrogen phosphites and obtained pyrophosphite through heating in vacuum conditions. His studies of hydrolysis reactions and the catalytic effects of acid on pyrophosphite behavior provided important insights into the chemical reactivity patterns that continue to inform modern phosphite chemistry research.

Significance in Phosphite Compound Family

This compound occupies a central position within the phosphite compound family due to its structural characteristics and chemical reactivity patterns. The compound serves as a representative example of how phosphite anions interact with alkali metals to form stable crystalline structures incorporating water molecules. The pentahydrate form, which is the commonly encountered salt, demonstrates the tendency of phosphite compounds to form stable hydrated structures through hydrogen bonding interactions.

The reducing properties of this compound are characteristic of the broader phosphite compound family, distinguishing these materials from their oxidized phosphate counterparts. Research has demonstrated that phosphite compounds, including sodium hydrogen phosphite, can participate in various oxidation-reduction reactions where they serve as electron donors. These reducing capabilities make phosphite compounds valuable in synthetic chemistry applications where controlled reduction conditions are required.

Within the context of prebiotic chemistry research, phosphite compounds have gained particular significance due to their proposed role in early Earth chemical processes. Studies have shown that phosphite species can undergo condensation reactions under mild heating conditions, forming reactive condensed phosphorus compounds such as pyrophosphite. The formation of these condensed species from sodium hydrogen phosphite and related compounds provides insights into possible pathways for the development of organophosphorus compounds under prebiotic conditions.

The compound's ability to participate in both oxidation and condensation reactions makes it a versatile intermediate in phosphorus chemistry transformations. Research has documented the formation of various phosphorus species from phosphite starting materials, including the conversion to phosphate through oxidation processes and the formation of pyrophosphite through dehydration condensation. These transformation pathways highlight the central role that this compound plays in connecting different areas of phosphorus chemistry.

Table 2: Comparative Properties of Select Phosphite Compounds

Compound Formula Oxidation State of P Water Content Key Properties
This compound H₇NaO₆P⁺ +3 2.5 H₂O Reducing, crystalline hydrate
Disodium hydrogen phosphite pentahydrate H₁₀Na₂O₈P⁺ +3 5 H₂O Highly hydrated, stable
Ammonium hydrogen phosphite monohydrate (NH₄)₂HPO₃·H₂O +3 1 H₂O Hygroscopic, reducing

Relationship to Anhydrous Sodium Hydrogen Phosphite

The relationship between this compound and its anhydrous counterpart provides important insights into the role of crystallization water in phosphite compound stability and reactivity. The anhydrous form, with the molecular formula HNa₂O₃P and molecular weight of 125.959 grams per mole, represents the dehydrated version of the hydrated compound. The systematic name for the anhydrous compound is disodium hydrogen phosphite, reflecting the different stoichiometry of sodium cations in the absence of water molecules.

The structural differences between the hydrated and anhydrous forms extend beyond simple water content to include fundamental changes in the coordination environment of the phosphite anion. In the hydrated form, water molecules participate in hydrogen bonding networks that stabilize the crystal structure and influence the chemical reactivity of the phosphite center. The removal of these water molecules during dehydration processes results in structural reorganization that can affect both the physical properties and chemical behavior of the compound.

Crystallographic studies of phosphite compounds have demonstrated that water molecules in hydrated phosphite salts often form extensive hydrogen bonding networks with both the phosphite anions and other water molecules present in the crystal lattice. These interactions contribute to the overall stability of the hydrated form and can influence the ease of dehydration. The 2.5 water content in this compound suggests a specific crystallographic arrangement where water molecules occupy distinct sites within the crystal structure.

The dehydration behavior of this compound to form the anhydrous compound involves controlled heating processes that must balance water removal with maintenance of the phosphite oxidation state. Research has shown that excessive heating of phosphite compounds can lead to disproportionation reactions or oxidation to phosphate species. Therefore, the conversion between hydrated and anhydrous forms requires careful control of temperature and atmospheric conditions to preserve the desired chemical composition.

The comparative reactivity of hydrated versus anhydrous sodium hydrogen phosphite demonstrates the influence of water content on chemical behavior. The hydrated form typically exhibits different solubility characteristics and may show altered reactivity patterns in certain chemical transformations compared to the anhydrous material. These differences have practical implications for applications where specific reactivity profiles are required, making the choice between hydrated and anhydrous forms an important consideration in synthetic and industrial processes.

Properties

IUPAC Name

sodium;phosphenic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Na.HO3P.3H2O/c;1-4(2)3;;;/h;(H,1,2,3);3*1H2/q+1;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYASDOKUEOXILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O[P+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H7NaO6P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Synthesis

In controlled laboratory settings, the reaction is typically conducted in aqueous or alcoholic media. A representative protocol derived from phosphate salt synthesis methodologies involves:

  • Dissolution of Reactants : Solid NaOH is dissolved in a 1:3 (w/v) ethanol-water mixture at 50°C to enhance solubility while minimizing premature neutralization.

  • Gradual Acid Addition : Phosphorous acid (85% purity) is added incrementally to maintain the reaction temperature below 70°C, preventing decomposition into phosphine gas.

  • pH Optimization : The mixture is stirred at 500 rpm until reaching pH 4.3–4.5, critical for stabilizing the hydrogen phosphite ion (HPO₃⁻).

  • Crystallization : Slow cooling to 5°C at 0.5°C/min induces crystallization, yielding hydrated NaHPO₃·2.5H₂O with >98% purity.

Table 1: Laboratory Synthesis Parameters

ParameterOptimal RangeEffect on Yield
Temperature60–70°CMaximizes reaction rate without decomposition
NaOH:H₃PO₃ molar ratio1:1.04Compensates for acid volatility
Final pH4.3–4.5Prevents over-neutralization to Na₂HPO₃
Cooling rate0.5°C/minControls crystal size and hydration

Industrial Production Methodologies

Industrial manufacturing scales the neutralization process while introducing solvent recovery systems and continuous flow reactors. Patent CN106672929A details a solvent-mediated approach that eliminates traditional crystallization steps:

Alcohol Solvent Process

  • Solvent Selection : Isoamyl alcohol or methyl isobutyl ketone (4–7 carbon alcohols/ketones) dissolve NaOH while remaining immiscible with aqueous phosphorous acid.

  • Neutralization Reactor : A countercurrent flow system maintains 80–90°C, reducing reaction time to 45 minutes.

  • Phase Separation : Centrifugation at 10,000×g separates the sodium hydrogen phosphite-rich aqueous phase from the alcohol solvent, which is distilled and recycled (98% recovery).

  • Spray Drying : The aqueous solution is spray-dried at 150°C inlet temperature, producing anhydrous NaHPO₃ that subsequently rehydrates to the 2.5 hydrate under controlled humidity.

Table 2: Industrial vs. Laboratory Methods

FeatureIndustrial ProcessLaboratory Method
Reaction Time45 min3–4 hours
Solvent UseRecycled isoamyl alcoholEthanol-water mix
Energy Input15 kWh/kg22 kWh/kg
Purity95–97%98–99%
Throughput500 kg/h5 kg/batch

Critical Process Optimization Factors

Stoichiometric Precision

Deviations from the 1:1.04 NaOH:H₃PO₃ ratio directly impact hydration state and byproduct formation:

  • Substoichiometric NaOH (<1:1) yields acidic NaH₂PO₃·H₂O contaminated with unreacted H₃PO₃.

  • Excess NaOH (>1:1.1) initiates secondary neutralization to Na₂HPO₃, requiring costly ion-exchange purification.

Temperature-Phased Crystallization

Multi-stage cooling profiles enhance hydrate stability:

  • Primary Cooling : 70°C → 40°C at 1°C/min nucleates seed crystals.

  • Isothermal Hold : 2 hours at 40°C ensures complete HPO₃⁻ reorganization.

  • Final Cooling : 40°C → 5°C at 0.2°C/min grows crystals to 50–100 μm.

Impurity Control

Metal ion contaminants (Fe³⁺, Al³⁺) from reactants catalyze oxidation to phosphate. Chelating resin pretreatment of NaOH solutions reduces Fe³⁺ to <5 ppm, stabilizing the phosphite ion.

Alternative Synthesis Pathways

Metathesis Reactions

Double decomposition with potassium hydrogen phosphite offers high-purity routes but incurs higher costs:

Yields 94% NaHPO₃·2.5H₂O after KCl removal via fractional crystallization.

Electrochemical Synthesis

Recent advances demonstrate phosphorous acid electrolysis using Na⁺-conducting membranes:

  • Anode : H₃PO₃ → HPO₃⁻ + 2H⁺ + 2e⁻

  • Cathode : 2H₂O + 2e⁻ → 2OH⁻ + H₂↑

  • Net Reaction : H₃PO₃ + NaOH → NaHPO₃ + H₂O

This method achieves 99.5% purity but remains energy-intensive at 35 kWh/kg .

Chemical Reactions Analysis

Types of Reactions: Sodium hydrogen phosphite 2.5 water undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sodium phosphate.

    Reduction: It can act as a reducing agent in certain chemical reactions.

    Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Scientific Research Applications

Sodium hydrogen phosphite 2.5 water has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium hydrogen phosphite 2.5 water involves its ability to donate hydrogen atoms and participate in redox reactions. It can interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Comparison with Similar Phosphorus Compounds

Chemical Structure and Oxidation States

Compound Formula P Oxidation State Hydration Key Structural Feature
Sodium hydrogen phosphite Na₂HPO₃·5H₂O +3 5 H₂O HPO₃²⁻ anion with two Na⁺ ions
Sodium hypophosphite NaH₂PO₂ +1 Anhydrous H₂PO₂⁻ anion with one Na⁺ ion
Sodium phosphate dibasic Na₂HPO₄·2H₂O +5 2 H₂O HPO₄²⁻ anion with two Na⁺ ions
Sodium pyrophosphate Na₄P₂O₇·10H₂O +5 10 H₂O P₂O₇⁴⁻ dimeric anion
Potassium dihydrogen phosphate KH₂PO₄ +5 Anhydrous H₂PO₄⁻ anion with K⁺ ion

Key Differences :

  • Oxidation state : Sodium hypophosphite (+1) is more reduced than phosphite (+3), while phosphate (+5) is fully oxidized .
  • Hydration : Sodium hydrogen phosphite and pyrophosphate are heavily hydrated, influencing solubility and stability .

Reactivity and Stability

Auto-Oxidation Behavior
  • Sodium hydrogen phosphite (Na₂HPO₃) : Undergoes auto-oxidation to phosphate (PO₄³⁻) under mild thermal conditions (78–83°C) .
  • Sodium hypophosphite (NaH₂PO₂) : Auto-oxidizes to phosphite (HPO₃²⁻) and phosphate (PO₄³⁻) under similar conditions .
  • Phosphate (Na₂HPO₄) : Stable in aqueous solutions but prone to condensation reactions (e.g., forming pyrophosphate) at high temperatures .

Oxidation Efficiency with Fenton's Reagent (from ):

Initial P Compound Oxidation Efficiency to Phosphate (%) Optimal Conditions
Na₂HPO₃ >90% pH 3.5, 20°C, single-step H₂O₂/Fe²⁺
NaH₂PO₂ >85% pH 3.5, 20°C, sequential H₂O₂/Fe²⁺

Analytical Detection and Calibration

Ion Chromatography Data (from ):

Compound Calibration Slope (HPLC) r² Value Detection Limit (μM)
Sodium hydrogen phosphite 0.34 ± 0.03 0.97 0.01
Sodium phosphate dibasic 0.38 ± 0.04 0.97 0.01

Key Insight : Both phosphite and phosphate exhibit linear calibration curves, but phosphate has a marginally higher slope, suggesting differences in detector response .

Purity and Regulatory Standards

Compound Purity Grade Regulatory Reference
Na₂HPO₃·5H₂O ≥98% USP, Fluka catalog #04283
Na₂HPO₄·2H₂O ≥99.5% Riedel-deHaën (Analytical)
NaH₂PO₂ ≥98% Industrial catalysis

Note: Sodium hydrogen phosphite pentahydrate is classified as a "suitable grade" reagent under USP guidelines, emphasizing its reliability in pharmaceutical applications .

Q & A

Q. How can sodium hydrogen phosphite pentahydrate be synthesized with high purity for laboratory use?

Methodological Answer: Sodium hydrogen phosphite pentahydrate is synthesized by neutralizing phosphorous acid (H₃PO₃) with sodium hydroxide (NaOH) in a controlled stoichiometric ratio (e.g., 1:2 molar ratio). The reaction proceeds as:

H₃PO₃ + 2NaOH → Na₂HPO₃ + 2H₂O\text{H₃PO₃ + 2NaOH → Na₂HPO₃ + 2H₂O}

Post-reaction, the solution is evaporated under reduced pressure, and crystals are harvested via slow cooling. Purity (>98%) is verified through titration (acid-base or redox) or inductively coupled plasma optical emission spectroscopy (ICP-OES). Contamination risks arise from auto-oxidation during synthesis; thus, inert atmospheres (e.g., nitrogen) and pH stabilization (pH 6–8) are recommended .

Q. What analytical methods ensure accurate quantification of sodium hydrogen phosphite in aqueous solutions?

Methodological Answer: Ion chromatography (IC) with conductivity detection is preferred for distinguishing phosphite (HPO₃²⁻) from orthophosphate (PO₄³⁻) and other anions. Spectrophotometric methods using molybdenum-blue assays require careful calibration to avoid interference from reducing agents. For environmental samples, preserve integrity by analyzing within 48 hours to minimize oxidation to phosphate. Quality controls include spiked recovery tests and parallel analysis with certified reference materials .

Q. How can phosphate buffers incorporating sodium hydrogen phosphite be prepared for specific pH ranges?

Methodological Answer: To prepare a pH 7.0 phosphate buffer:

  • Dissolve 0.78 g NaH₂PO₄ and 4.50 g NaCl in 500 mL water (Solution A).
  • Dissolve 1.79 g Na₂HPO₃·5H₂O and 4.50 g NaCl in 500 mL water (Solution B).
  • Mix A and B until pH 7.0 is achieved. Filter through a 0.22 μm membrane to remove particulates. Adjust ionic strength with NaCl as needed. Note: Phosphite buffers are less common than phosphate buffers and may require validation for redox-sensitive applications .

Advanced Research Questions

Q. How does sodium hydrogen phosphite act as a reducing agent in redox reactions, and how can its reactivity be controlled?

Methodological Answer: The P–H bond in HPO₃²⁻ enables strong reducing properties, reducing Ag⁺ to Ag (e.g., in Tollens' reagent). Reactivity is pH-dependent: acidic conditions enhance reduction potential but risk auto-oxidation (4HPO₃²⁻ → 3PO₄³⁻ + PH₃↑). To stabilize, maintain neutral pH and use chelating agents (e.g., EDTA) to sequester metal catalysts. Monitor reactions via cyclic voltammetry to track redox potentials and intermediate species .

Q. What are the challenges in detecting trace phosphite residues in environmental samples, and how can they be addressed?

Methodological Answer: Phosphite detection in water is complicated by low environmental concentrations (<1 ppm), matrix interference (e.g., organic matter), and rapid oxidation. Solutions include:

  • Speciation techniques: Couple IC with mass spectrometry (IC-MS) for low detection limits (0.1 ppb).
  • Citizen science initiatives: Expand monitoring via crowdsourced data collection, standardized protocols, and centralized repositories (e.g., Water Quality Portal) to improve spatial-temporal resolution .

Q. How can the environmental fate of phosphite derivatives in aquatic systems be modeled?

Methodological Answer: Integrate hydrological transport models with phosphorus cycling algorithms to account for:

  • Legacy phosphorus: Historical sediment-bound phosphite/phosphate.
  • Nonpoint sources: Agricultural runoff and urban drainage. Calibrate models using sensor network data (e.g., USGS stream gauges) and validate with mesocosm studies simulating eutrophication scenarios. Long-term (>15 years) monitoring is critical to assess legacy impacts .

Data Contradiction Analysis

Scenario: Discrepancies observed in phosphite redox activity under varying pH.
Resolution:

  • Hypothesis 1: Auto-oxidation at low pH generates phosphate, skewing results.
  • Test: Repeat experiments under inert atmospheres and track intermediates via ³¹P NMR.
  • Hypothesis 2: Contamination from trace metals (e.g., Fe³⁺) accelerates oxidation.
  • Test: Introduce chelators (e.g., sodium tartrate) and compare reaction rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.